molecular formula C22H32N2O3 B5101716 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-(oxan-4-yl)ethanone

1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-(oxan-4-yl)ethanone

Cat. No.: B5101716
M. Wt: 372.5 g/mol
InChI Key: BBFVCFLVQITZOF-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine nitrogen with dimethylamine, often using a suitable alkylating agent such as methyl iodide.

    Attachment of the Oxan-4-yl Group: This step involves the formation of an ether linkage, typically through a nucleophilic substitution reaction with an appropriate oxan-4-yl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its spirocyclic structure.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new biological pathways or mechanisms.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, potentially modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone
  • 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone

Uniqueness

The uniqueness of 1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(oxan-4-yl)ethanone lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-(oxan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-23(2)20-17-5-3-4-6-18(17)22(21(20)26)9-11-24(12-10-22)19(25)15-16-7-13-27-14-8-16/h3-6,16,20-21,26H,7-15H2,1-2H3/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFVCFLVQITZOF-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C(C2(CCN(CC2)C(=O)CC3CCOCC3)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H](C2(CCN(CC2)C(=O)CC3CCOCC3)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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